N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine due to their antibacterial properties . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The compound contains a quinoline ring, which is a type of aromatic heterocycle. It also has a sulfonamide group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide and quinoline groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .Scientific Research Applications
Sulfonamide Hybrids in Scientific Research
Sulfonamide hybrids, incorporating structures like quinoline and pyrrole, have been a focal point in the design and development of new pharmacological agents. These hybrids are characterized by their general formula R-SO2NHR', with variable R and R' moieties, allowing for a vast array of biological activities. The synthesis and biological evaluation of these hybrids have led to the identification of compounds with remarkable antifungal and antimicrobial activities, highlighting their potential in addressing various diseases.
Synthesis and Biological Activity
Recent advances have focused on the synthesis of two-component sulfonamide hybrids, involving coumarin, indole, quinoline, isoquinoline, and other active scaffolds, demonstrating a broad spectrum of biological activities between 2015 and 2020. The synthesis techniques and the structural elucidation of these compounds have been crucial in understanding their mechanism of action, particularly in antimicrobial and antifungal contexts. For instance, compounds incorporating pyrrole and pyrrolo[2,3-d]pyrimidine structures with sulfonamido moieties have exhibited significant antifungal activity, showcasing the therapeutic potential of these hybrids.
Mechanisms of Action and Applications
The mechanisms by which these sulfonamide hybrids exert their effects include inhibiting carbonic anhydrase, interfering with microbial DNA synthesis, and inducing pro-apoptotic pathways in cancer cells. The diverse functional groups attached to the sulfonamide backbone allow for targeted action against a range of pathological conditions, from infectious diseases to cancer. Moreover, the synthesis of quinoline-containing scaffolds with sulfonamide moieties has been explored for their antimicrobial properties, indicating their utility in developing new antimicrobial agents.
For detailed insights into the synthesis, biological activities, and applications of sulfonamide-based hybrids, refer to the following sources:
- (Ghomashi et al., 2022)
- (El-Gaby et al., 2002)
- (Cumaoğlu et al., 2015)
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEGBMWSTVVMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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